3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid
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Overview
Description
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid is a chemical compound with the molecular formula C9H12O3 It is a derivative of oxane, featuring a prop-2-yn-1-yl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid typically involves the reaction of oxane derivatives with prop-2-yn-1-yl reagents under controlled conditions. One common method involves the use of tetrahydro-2H-pyran-3-carboxylic acid as a starting material, which undergoes a substitution reaction with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with ketone or aldehyde groups, while reduction can produce alcohols .
Scientific Research Applications
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group allows for bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid: Similar structure but with the prop-2-yn-1-yl group attached at a different position.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A lysine derivative with a prop-2-yn-1-yloxy group.
3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride: A pyrrolidine derivative with a similar functional group.
Uniqueness
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo bioorthogonal reactions makes it particularly valuable in biological and medicinal chemistry .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-prop-2-ynyloxane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-2-4-9(8(10)11)5-3-6-12-7-9/h1H,3-7H2,(H,10,11) |
InChI Key |
YCPKQHAVRDWQIN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCOC1)C(=O)O |
Origin of Product |
United States |
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